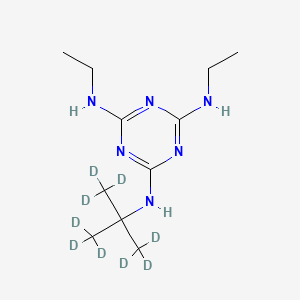
Bis(ethylamino)-tert-butylamino-s-triazine-d9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis(ethylamino)-tert-butylamino-s-triazine-d9 is a synthetic compound belonging to the class of s-triazines. This compound is characterized by the presence of ethylamino and tert-butylamino groups attached to a triazine ring. The “d9” designation indicates that the compound is deuterated, meaning it contains deuterium atoms, which are isotopes of hydrogen. Deuteration is often used in scientific research to study reaction mechanisms and molecular interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bis(ethylamino)-tert-butylamino-s-triazine-d9 typically involves the reaction of cyanuric chloride with ethylamine and tert-butylamine in the presence of a deuterating agent. The reaction is carried out under controlled conditions to ensure the selective incorporation of deuterium atoms. The general reaction scheme is as follows:
- Cyanuric chloride is dissolved in an appropriate solvent, such as dichloromethane.
- Ethylamine and tert-butylamine are added to the solution.
- A deuterating agent, such as deuterium oxide (D2O), is introduced to facilitate the exchange of hydrogen atoms with deuterium.
- The reaction mixture is stirred at a specific temperature and for a defined period to complete the synthesis.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Bis(ethylamino)-tert-butylamino-s-triazine-d9 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethylamino and tert-butylamino groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted triazine derivatives with different functional groups.
科学的研究の応用
Bis(ethylamino)-tert-butylamino-s-triazine-d9 has several scientific research applications:
Chemistry: Used as a model compound to study reaction mechanisms and kinetics.
Biology: Employed in labeling studies to track molecular interactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a tracer in pharmacokinetic studies.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in polymerization reactions.
作用機序
The mechanism of action of Bis(ethylamino)-tert-butylamino-s-triazine-d9 involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The deuterium atoms in the compound can influence reaction kinetics and stability, providing insights into the molecular pathways involved.
類似化合物との比較
Similar Compounds
1,4-Bis(ethylamino)-9,10-anthraquinone: Used as an additive in biodiesel preservation.
2,2-Bis(methylol)propionic acid: A building block for dendritic materials.
2-Chloro-4,6-bis(ethylamino)-s-triazine: Known for its herbicidal properties.
Uniqueness
Bis(ethylamino)-tert-butylamino-s-triazine-d9 is unique due to its deuterated nature, which provides distinct advantages in research applications. The presence of deuterium atoms allows for detailed studies of reaction mechanisms and molecular interactions, making it a valuable tool in various scientific fields.
特性
分子式 |
C11H22N6 |
|---|---|
分子量 |
247.39 g/mol |
IUPAC名 |
4-N,6-N-diethyl-2-N-[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C11H22N6/c1-6-12-8-14-9(13-7-2)16-10(15-8)17-11(3,4)5/h6-7H2,1-5H3,(H3,12,13,14,15,16,17)/i3D3,4D3,5D3 |
InChIキー |
UBCBDPVUYWSIIT-YJMGCJIZSA-N |
異性体SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])(C([2H])([2H])[2H])NC1=NC(=NC(=N1)NCC)NCC |
正規SMILES |
CCNC1=NC(=NC(=N1)NC(C)(C)C)NCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



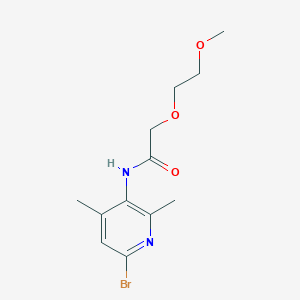



![[(8S,11R,13S,14S,17R)-17-acetyl-11-[4-[acetyl(methyl)amino]phenyl]-13-methyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate](/img/structure/B13843864.png)
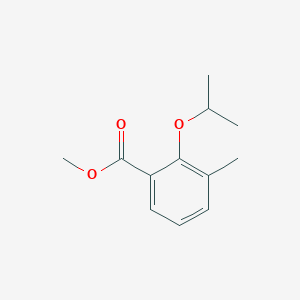
![N-Acetyl-D-[1,2,3-13C3]neuraminic Acid](/img/structure/B13843875.png)
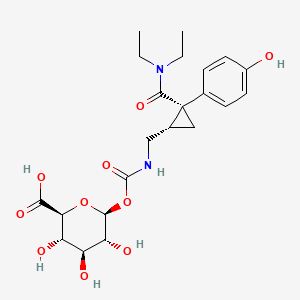
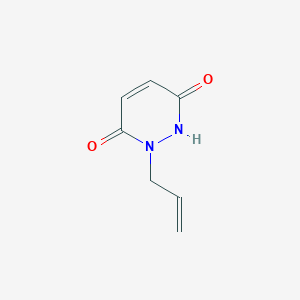
![1-Methyl-[4,4'-bipyridin]-1-ium Methylsulfate](/img/structure/B13843893.png)
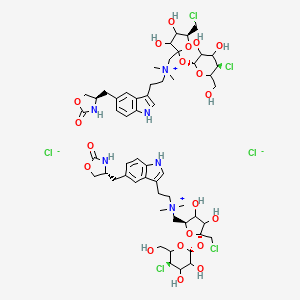
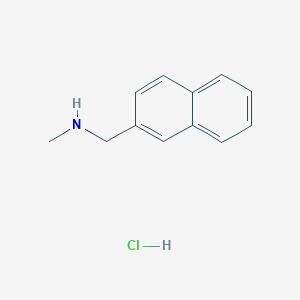
![disodium;1-[7-[[7-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-7-oxoheptyl]disulfanyl]heptanoyloxy]-2,5-dioxopyrrolidine-3-sulfonate](/img/structure/B13843934.png)
